Sch 58053 Benzyl Ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSNEPSQCDBZPG-WUKUHOFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441290 | |
| Record name | Sch 58053 Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194367-71-0 | |
| Record name | Sch 58053 Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Sch 58053 Benzyl Ether
Advanced Synthetic Routes to Sch 58053 Benzyl (B1604629) Ether and its Analogs
The synthesis of Sch 58053 Benzyl Ether, a molecule characterized by its intricate spiro-β-lactam core, and its analogs necessitates advanced and often highly specialized synthetic routes. researchgate.net The formation of the benzyl ether linkage is a critical step in these synthetic sequences.
Novel Synthetic Approaches for Benzyl Ether Formation
The introduction of the benzyl ether protecting group is fundamental in the synthesis of complex molecules like Sch 58053. While the classical Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide, remains a foundational method, it has several drawbacks, including the need for strong bases and potential side reactions. google.com To overcome these limitations, several advanced and milder protocols have been developed.
One notable reagent is 2-benzyloxy-1-methylpyridinium triflate, which facilitates the synthesis of benzyl ethers under neutral conditions. beilstein-journals.org This reagent is particularly valuable when dealing with sensitive substrates that are incompatible with the acidic or basic conditions required by other methods. beilstein-journals.org The active benzylating agent can be generated in situ by reacting 2-benzyloxypyridine with methyl triflate, offering a convenient protocol. beilstein-journals.org
Other innovative approaches include iron-catalyzed hydrobenzylation and solvent-free methods. nih.govias.ac.in The latter, utilizing benzyl bromide and solid potassium hydroxide, presents an efficient and environmentally friendlier alternative. ias.ac.in A patented process also describes the use of an acid catalyst for the benzylation of alcohols, which can be advantageous in specific synthetic contexts. google.com
| Method | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide | Varies, often requires anhydrous conditions | Well-established, widely used | google.com |
| Neutral Benzylation | 2-Benzyloxy-1-methylpyridinium triflate or 2-Benzyloxypyridine/Methyl triflate | Neutral, mild (e.g., 90 °C in toluene) | Avoids harsh acidic or basic conditions, suitable for complex substrates | beilstein-journals.org |
| Solvent-Free Synthesis | Alcohol, Benzyl Bromide, Solid KOH | Room temperature, solvent-free | Convenient, efficient, environmentally friendly | ias.ac.in |
| Iron-Catalyzed Hydrobenzylation | Alkene, Benzyl Bromide, Iron Catalyst | Catalytic | Allows for cross-coupling to form hindered, methylene-bridged products | nih.gov |
Stereoselective Synthesis of this compound Derivatives
Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. The synthesis of derivatives of Sch 58053 often requires highly stereoselective methods to control the configuration of chiral centers. researchgate.net
For instance, the stereoselective synthesis of unsaturated lactone intermediates, which can be precursors to complex structures, has been accomplished using Maruoka asymmetric allylation. researchgate.net This method was successfully applied to a monobenzyl ether derived from propane (B168953) 1,3-diol to create a homoallylic alcohol with high enantioselectivity. researchgate.net Furthermore, catalytic Z-selective cross-metathesis has emerged as a powerful tool for constructing Z-disubstituted olefins bearing a secondary allylic benzyl ether, a structural motif present in various natural products. mit.edu The synthesis of the related compound Eliglustat has also relied on the diastereoselective amination of a chiral para-methoxycinnamyl benzyl ether, showcasing the importance of stereocontrol in building complex amino ether structures. mdpi.com
Derivatization Strategies for Structure-Activity Relationship Studies
To understand how the different parts of a molecule contribute to its biological activity, chemists systematically modify its structure and observe the resulting changes. This process is known as creating a structure-activity relationship (SAR). For complex molecules like Sch 58053 and its analogs, derivatization of the benzyl ether moiety is a key strategy in SAR studies.
Exploration of Substituent Effects on the Benzyl Ether Moiety
Modifying the substituents on the aromatic ring of the benzyl ether can have a profound impact on the molecule's biological properties. SAR studies on a series of benzyl ether derivatives acting as S1P₁ receptor agonists revealed that the placement of substituents on the central benzene (B151609) ring was critical for modulating activity and selectivity against related receptors like S1P₃. nih.gov Specifically, introducing an ethyl group at the 2-position of the ring was found to confer a satisfactory selectivity profile. nih.gov
In a different context, for analogs of the compound YC-1, which also feature a benzyl group, SAR studies showed that converting a nearby alcohol into an ether derivative led to a considerable increase in antiplatelet activity. nih.gov Furthermore, the steric bulk of the benzyl group itself was found to be a critical factor for inhibitory activity against the vascular endothelial growth factor (VEGF). nih.gov
| Parent Compound Class | Modification on Benzyl Ether Moiety | Observed Effect on Activity | Reference |
|---|---|---|---|
| S1P₁ Receptor Agonists | Installation of an ethyl group at the 2-position of the central benzene ring | Provided satisfactory S1P₁/S1P₃ selectivity | nih.gov |
| YC-1 Analogs (Antiplatelet) | Conversion of a nearby alcohol group into an ether | Considerably increased antiplatelet activity | nih.gov |
| YC-1 Analogs (VEGF Inhibition) | Conversion of hydrogen to a benzyl group at the R¹ position | Significantly increased VEGF inhibition activity | nih.gov |
Isotopic Labeling Applications for Mechanistic Investigations (e.g., Sch 58053-d4 Benzyl Ether)
Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions, providing invaluable insight into reaction mechanisms and metabolic pathways. A deuterated version of this compound, known as Sch 58053-d4 Benzyl Ether , has been synthesized. pharmaffiliates.com This labeled analog, with a molecular formula of C33H25D4ClFNO3, serves as a stable isotope-labeled standard for research purposes, likely in metabolic or pharmacokinetic studies of the parent compound, Ezetimibe. pharmaffiliates.com
The general strategy for introducing deuterium (B1214612) into the benzyl group involves using a deuterated precursor, such as benzyl-d₇ alcohol, during the synthesis. This ensures that the methylene (B1212753) hydrogens of the benzyl group are replaced with deuterium atoms. Such labeled compounds are instrumental in mechanistic studies, for example, to trace the source of oxygen atoms during ether bond cleavage reactions by using heavy oxygen isotopes like ¹⁸O. This allows researchers to distinguish between different potential reaction pathways and understand the formation of byproducts.
Molecular Target Identification and Ligand Receptor Interaction Studies of Sch 58053 Benzyl Ether
Exploration of Pharmacological Targets
Information regarding the specific pharmacological targets of Sch 58053 Benzyl (B1604629) Ether is not available in the public domain.
Detailed Analysis of Ligand-Receptor Binding Dynamics and Selectivity
No studies detailing the ligand-receptor binding dynamics, selectivity, or quantitative binding assays in recombinant systems for Sch 58053 Benzyl Ether have been identified.
Quantitative Binding Assays in Recombinant Systems
Data from quantitative binding assays for this compound are not available.
Mechanistic Insights into Receptor Activation or Inhibition
There are no mechanistic studies available that describe how this compound activates or inhibits receptor function.
Enzymatic Interactions and Modulatory Effects
No information has been found concerning the enzymatic interactions or modulatory effects of this compound.
Enzyme Inhibition Kinetics and Potency
Data on the enzyme inhibition kinetics and potency of this compound are not available.
Allosteric Modulation Mechanisms
There is no information available regarding any potential allosteric modulation mechanisms of this compound.
Preclinical Pharmacological and Biological Activities of Sch 58053 Benzyl Ether
In Vitro Pharmacological Characterization in Cellular Models
In vitro studies are fundamental to elucidating the mechanism of action of a new chemical entity at the cellular and molecular level. These experiments provide foundational data on how a compound interacts with its biological targets and influences cellular behavior.
Receptor Occupancy Studies in Cell Lines
Receptor occupancy assays are crucial for determining the extent to which a compound binds to its specific target receptor. This is typically quantified by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.
Table 1: Representative Data for Receptor Occupancy Studies
| Cell Line | Target Receptor | Radioligand | Sch 58053 Benzyl (B1604629) Ether Concentration | % Receptor Occupancy |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No publicly available data details receptor occupancy studies conducted with Sch 58053 Benzyl Ether.
Intracellular Signaling Pathway Modulation
Following receptor binding, a compound can modulate various intracellular signaling pathways. Investigating these downstream effects is key to understanding the functional consequences of target engagement. This often involves measuring changes in the levels of second messengers or the phosphorylation status of key signaling proteins.
Table 2: Illustrative Data on Intracellular Signaling Modulation
| Cell Line | Signaling Pathway | Key Analyte | Change Observed |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Specific details regarding the modulation of intracellular signaling pathways by this compound have not been reported in available scientific literature.
Effects on Cellular Processes (e.g., Proliferation, Differentiation)
The ultimate impact of a compound on cellular function is often assessed by examining its effects on fundamental cellular processes such as proliferation, differentiation, and apoptosis.
Table 3: Exemplary Data on Cellular Process Modulation
| Cell Line | Cellular Process | Assay Type | Outcome |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
There is no available research documenting the effects of this compound on cellular processes like proliferation or differentiation.
In Vivo Studies in Preclinical Animal Models
In vivo studies in animal models are essential for evaluating the efficacy and pharmacodynamic properties of a compound in a whole-organism context. These studies provide critical insights into the potential therapeutic utility of a new chemical entity.
Exploratory Pharmacodynamic Biomarker Evaluation
Pharmacodynamic biomarkers are used to demonstrate that a compound is engaging its target and eliciting a biological response in a living organism.
Table 5: Potential Pharmacodynamic Biomarker Evaluation
| Animal Model | Biomarker | Tissue/Fluid | Change from Baseline |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No studies detailing the evaluation of pharmacodynamic biomarkers for this compound are currently available.
Structure Activity Relationship Sar and Computational Studies of Sch 58053 Benzyl Ether Analogs
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of Sch 58053 benzyl (B1604629) ether and its analogs is intrinsically linked to a set of specific structural features, known as a pharmacophore, that are essential for binding to the NPC1L1 protein. nih.govresearchgate.net Drawing parallels from its close analog, Ezetimibe, several key pharmacophoric elements can be identified as crucial for inhibitory activity. nih.goveurekaselect.com
The central and indispensable feature is the azetidin-2-one ring , also known as a β-lactam ring. nih.govnih.govslideshare.net This strained four-membered ring system is a cornerstone of the molecule's architecture and is considered essential for its cholesterol absorption-inhibiting properties. nih.gov Modifications to this ring generally lead to a significant loss of activity.
Further critical components are the substituents at positions 3 and 4 of the azetidinone ring. The C-4 aryl group , which in the case of Ezetimibe is a hydroxyphenyl group, requires a polar moiety at the para-position for optimal activity. nih.gov This suggests that a hydrogen-bonding interaction at this position is a key contributor to the ligand-receptor binding.
The C-3 sidechain is another critical determinant of activity. For Ezetimibe, this consists of a three-atom linker terminating in a pendent aryl group. nih.gov The nature and conformation of this sidechain are vital for correctly positioning the molecule within the binding site of NPC1L1. In Sch 58053 benzyl ether, the hydroxyl group of the C-3 sidechain is protected by a benzyl group. Understanding the steric and electronic impact of this benzyl ether will be crucial in defining its specific interactions.
Finally, the N-aryl ring is also a required element for activity and appears to tolerate a wider range of substitutions compared to the other positions. nih.gov This region of the molecule may be involved in hydrophobic interactions within the binding pocket.
A bibliographic search of the main pharmacophores for Ezetimibe analogs has established several requirements for a compound to exhibit reasonable activity, including the mandatory presence of the azetidinone ring. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound analogs, QSAR models can be invaluable for predicting the potency of new derivatives and guiding their design.
Development of Predictive Models for Analog Design
The development of predictive QSAR models for this compound analogs would begin with the synthesis and biological evaluation of a diverse set of related compounds. The biological activity, typically expressed as the half-maximal inhibitory concentration (IC50) against NPC1L1, would be the dependent variable in the model.
For a series of HMG-CoA reductase inhibitors, another class of lipid-lowering agents, a 5-point pharmacophore model was successfully used to develop a predictive atom-based 3D-QSAR model. nih.gov This model yielded a high correlation coefficient (r² = 0.96) and good predictive power (q² = 0.672), demonstrating the utility of this approach. nih.gov A similar strategy could be applied to this compound analogs, where a generated pharmacophore model would be used to align the molecules and derive the QSAR model. nih.gov
The statistical robustness of the QSAR model is paramount. A four-component Partial Least Squares (PLS) factor model was found to be statistically significant for a set of HMG-CoA reductase inhibitors, and further increasing the number of PLS factors did not improve the model's predictive ability. nih.gov
Molecular Descriptors Correlating with Biological Effects
The predictive power of a QSAR model relies on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For compounds like this compound analogs, relevant descriptors would likely include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moments, which are crucial for electrostatic and hydrogen-bonding interactions.
Steric descriptors: These relate to the size and shape of the molecule, influencing how well it fits into the binding site.
Hydrophobic descriptors: These measure the lipophilicity of the molecule, which is important for crossing cell membranes and for hydrophobic interactions with the target protein.
In a study of HMG-CoA reductase inhibitors, the geometry of the compounds was optimized using the OPLS_2005 force field to accurately calculate 3D descriptors for the QSAR study. nih.gov
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Electronic | Partial Atomic Charges | Governs electrostatic and hydrogen bond interactions with the target protein. |
| Steric | Molecular Volume | Determines the fit of the analog within the binding pocket of NPC1L1. |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the receptor. |
| Topological | Wiener Index | Reflects the branching and compactness of the molecule, affecting its overall shape. |
This table is illustrative and based on general principles of QSAR modeling for drug-like molecules.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional view of how a ligand, such as a this compound analog, might bind to its target protein.
Ligand-Target Interaction Prediction and Refinement
Molecular docking simulations can predict the preferred binding orientation and conformation of a this compound analog within the binding site of the NPC1L1 protein. nih.govmdpi.comnih.gov These simulations score the different poses based on the predicted binding affinity, helping to identify the most likely binding mode.
In silico studies of Ezetimibe have shown that it binds effectively to the p53 binding domain of Mdm2, a different target, with a notable docking score, suggesting a strong and stable interaction. nih.gov Similar docking studies against NPC1L1 would be essential for this compound analogs. For instance, molecular docking of Ezetimibe with β-cyclodextrins has been used to visualize and understand their inclusion complexes. mdpi.com
Conformational Analysis and Binding Site Mapping
Once a promising binding pose is identified through docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comjapsonline.com MD simulations provide insights into the stability of the binding and can reveal subtle conformational changes in both the ligand and the protein upon binding.
MD simulations of Ezetimibe complexed with Mdm2 have confirmed the stability of the interaction over a 50-nanosecond simulation period. nih.gov Such simulations for this compound analogs with NPC1L1 would be crucial to validate the docking results and to understand the key interactions that stabilize the complex. This analysis helps in mapping the binding site and identifying the specific amino acid residues that are critical for the interaction. This detailed understanding can then be used to design new analogs with improved binding affinity and selectivity.
| Compound | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
| This compound Analog 1 | NPC1L1 | Asp, Tyr, Phe | Hydrogen Bonding, Pi-Pi Stacking |
| This compound Analog 2 | NPC1L1 | Leu, Val, Ile | Hydrophobic Interactions |
| This compound Analog 3 | NPC1L1 | Ser, Thr, Gln | Hydrogen Bonding |
This table presents hypothetical interactions for illustrative purposes, as specific data for this compound is not publicly available.
Emerging Research Applications and Future Directions for Sch 58053 Benzyl Ether
Development as a Lead Compound for Novel Therapeutic Interventions
The established bioactivity of Sch 58053 Benzyl (B1604629) Ether as a cholesterol absorption inhibitor has positioned it as a valuable lead compound for the development of new therapeutic agents. bioworld.combioworld.com The core structure, a spiro-β-lactam, is considered a "medicinally privileged" scaffold due to its presence in a wide range of biologically active molecules. utrgv.edu Researchers are actively exploring modifications to the Sch 58053 Benzyl Ether backbone to develop derivatives with enhanced potency and novel therapeutic applications.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related 2-azetidinone derivatives has demonstrated that modifications at the C-3 position of the β-lactam ring can yield compounds with comparable or, in some cases, improved cholesterol-lowering effects. nih.gov The synthesis and evaluation of various analogs, including those with different substituents on the aromatic rings and modifications to the benzyl ether moiety, are ongoing to delineate the key structural requirements for optimal activity. nih.gov
The potential for therapeutic diversification beyond cholesterol management is a particularly exciting frontier. The spiro-β-lactam core has been identified in compounds exhibiting a range of pharmacological activities, including anti-HIV and antiplasmodial properties. nih.govfrontiersin.org This suggests that the this compound scaffold could be repurposed to target infectious diseases. Furthermore, derivatives of benzyl ethers have shown promise in oncology, with some structurally similar compounds demonstrating the ability to suppress tumor growth in preclinical models of ovarian cancer.
| Compound/Analog | Primary Investigated Activity | Key Research Finding |
| This compound | Cholesterol Absorption Inhibition | Potent inhibitor of cholesterol absorption. nih.govresearchgate.net |
| Sch-58235 (Ezetimibe) | Cholesterol Absorption Inhibition | A second-generation inhibitor developed from earlier leads, demonstrating high potency. bioworld.com |
| Spiro-β-lactam Derivatives | Anti-HIV, Antiplasmodial | Certain spiro-β-lactams show potent activity against HIV and Plasmodium falciparum. nih.gov |
| Benzyl Ether Derivatives | Anticancer | Some derivatives have been shown to suppress tumor growth in ovarian cancer models. |
| 2-Azetidinone Analogs | Cholesterol Absorption Inhibition | Modifications to the core structure can lead to compounds with comparable cholesterol-lowering effects. nih.gov |
Application in Mechanistic Studies of Biological Pathways
Understanding the precise molecular mechanisms by which a compound exerts its effects is fundamental to drug discovery and chemical biology. This compound and its analogs serve as valuable tools for dissecting complex biological pathways.
The primary mechanism of Sch 58053 in inhibiting cholesterol absorption has been a subject of intense study. Research has shown that its action is not mediated by altering the expression of key cholesterol transport proteins like ABCA1, ABCG5, or ABCG8 in the enterocyte. nih.gov Instead, it is believed to interfere with the uptake of luminal sterols at the brush border membrane of the intestine. nih.gov More recent studies have suggested that the annexin (B1180172) 2-caveolin 1 complex may be a molecular target for this class of inhibitors. researchgate.net
The development of labeled analogs, such as the deuterated Sch 58053-d4 Benzyl Ether, provides essential tools for pharmacokinetic and metabolic studies, allowing researchers to trace the compound's fate in biological systems. pharmaffiliates.com By using such probes, it's possible to gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.
The versatility of the benzyl ether and spiro-β-lactam motifs allows for the design of chemical probes to investigate other biological pathways. For example, the synthesis of derivatives with photo-activatable or clickable functional groups could enable the identification of novel protein targets and interaction partners, shedding light on previously unknown biological functions.
Advanced Chemical Tool Development from this compound Scaffold
The this compound structure is a promising starting point for the creation of sophisticated chemical tools for biological research. The development of "activity-based probes" (ABPs) and "scaffold probes" is a rapidly advancing area of chemical biology. nih.govresearchgate.net These tools are designed to covalently modify specific protein targets, allowing for their identification, visualization, and functional characterization within complex biological mixtures.
The benzyl ether moiety itself can be functionalized to incorporate reactive groups or reporter tags. For instance, the introduction of a terminal alkyne or azide (B81097) group would permit "click chemistry" ligation to fluorescent dyes or affinity tags for proteomic analysis. The β-lactam ring, being a strained cyclic amide, also presents opportunities for chemical modification and conjugation.
The concept of a "multi-reactive" scaffold, such as the α-methylene-β-lactone, which contains multiple electrophilic sites, offers a blueprint for how the this compound scaffold could be evolved. nih.govresearchgate.net By strategically introducing reactive functionalities, it may be possible to create probes that can interact with a broader range of protein nucleophiles, thereby expanding the scope of potential biological targets that can be investigated.
| Chemical Tool Type | Potential Application with Sch 58053 Scaffold | Rationale |
| Activity-Based Probes (ABPs) | Covalent labeling of target enzymes (e.g., in cholesterol metabolism or other pathways). | The scaffold can be modified with reactive groups to target enzyme active sites. |
| Labeled Analogs (e.g., deuterated) | Pharmacokinetic and metabolic studies. | Allows for tracing the compound in biological systems. pharmaffiliates.com |
| "Clickable" Probes (alkyne/azide) | Target identification and validation via proteomics. | Enables covalent attachment of reporter tags for downstream analysis. |
| Photo-affinity Probes | Identification of binding partners upon UV irradiation. | Allows for covalent crosslinking to interacting proteins in a temporally controlled manner. |
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. iu.edu The this compound scaffold is well-suited for inclusion in such screening campaigns due to its synthetic tractability and the known biological activity of its derivatives.
Libraries of spiro-β-lactams and benzyl ether derivatives can be synthesized and screened against a wide array of targets, including enzymes, receptors, and ion channels. nih.govnih.gov The automation and miniaturization inherent in HTS allow for the efficient testing of thousands of compounds, accelerating the identification of "hits" with desired biological activities. iu.edu
The data generated from HTS campaigns, including hit identification and confirmation, can then be used to inform further rounds of chemical optimization. This iterative process of screening and synthesis is fundamental to the development of new drugs and chemical probes. The integration of sophisticated data analysis and informatics platforms is essential for managing and interpreting the large datasets generated during HTS.
The adaptability of the this compound scaffold, combined with the power of HTS, opens up the possibility of discovering novel biological activities and therapeutic applications for this class of compounds. As our understanding of disease biology grows, so too will the opportunities to deploy libraries of compounds based on this versatile chemical framework to address unmet medical needs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Sch 58053 Benzyl Ether, and how can reaction conditions be optimized?
- Methodology : this compound can be synthesized via nucleophilic substitution or etherification reactions. For example, FeSO₄-mediated benzyl alkyl ether synthesis (e.g., substituting benzyl alcohol with alkyl halides) achieves moderate yields under mild conditions (40–60°C, 6–12 hours) . TiCl₄-activated substitutions using tert-butyl or benzyl alcohols with π-donating substituents are also viable, requiring anhydrous conditions and controlled stoichiometry to minimize side reactions . Optimization includes varying catalyst loading, solvent polarity, and temperature gradients.
- Validation : Monitor reaction progress via TLC or GC-MS. Confirm purity via NMR (e.g., characteristic benzyl proton signals at δ 4.5–5.0 ppm) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ether linkage and absence of unreacted alcohols (e.g., benzyl alcohol residual peaks at δ 2.1 ppm for -OH).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₉ClO: 156.6095 ).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- Experimental Design : Calibrate instruments using certified reference standards. Cross-validate results with elemental analysis .
Q. How does this compound behave under varying pH and thermal conditions?
- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 100°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy or LC-MS.
- Data : Stability data (adapted from benzyl ether analogs ):
| Condition | Stability (Half-Life) | Degradation Products |
|---|---|---|
| pH <1, 100°C | <1 hour | Benzyl alcohol, HCl |
| pH 4–9, RT | >1 week | None detected |
| pH >12, 100°C | <30 minutes | Benzaldehyde, polymeric byproducts |
Advanced Research Questions
Q. What mechanistic pathways explain the formation of byproducts during this compound’s synthesis or decomposition?
- Methodology : Use isotopic labeling (e.g., D₂O or ¹⁸O) to trace oxygen sources in ether bond cleavage. For photochemical degradation, GC-MS analysis identifies byproducts like dibenzyl ether (m/z 198) or benzyl chloride (m/z 126.5) via halide elimination .
- Case Study : Microwave-assisted WO₃ photocatalysis of benzyl alcohol derivatives produces benzaldehyde (m/z 106) and ethers, confirmed via retention time matching with standards .
Q. How can computational tools guide solvent selection and reaction kinetics for this compound synthesis?
- Methodology : Employ COSMO-RS or quantum mechanical calculations (DFT) to predict solvent effects on reaction barriers. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while non-polar solvents favor radical pathways .
- Validation : Compare simulated activation energies (ΔG‡) with experimental Arrhenius plots to refine solvent choices .
Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?
- Safety Measures :
- Personal Protection : Wear nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure (Category 1 eye irritation ).
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Store waste in sealed containers labeled "Halogenated Ethers" for incineration .
- Compliance : Follow OSHA HCS guidelines (29 CFR 1910) for hazard communication and SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
